Predicted Lipophilicity Advantage Over the Unsubstituted Phenyl Analog
The tosyl substituent (4‑methylphenylsulfonyl) in CAS 108679‑68‑1 is predicted to confer higher lipophilicity (ALogP) compared to the unsubstituted phenylsulfonyl hydrazide analog. ChemSpider‑reported ACD/Labs Percepta data for the target compound yield an ALogP of 2.92, whereas the analogous N‑(1,3‑benzothiazol‑2‑yl)‑2‑[2‑(phenylsulfonyl)hydrazinyl]‑2‑oxoacetamide has a predicted ALogP of approximately 2.35. This 0.57 log unit difference translates to a roughly 3.7‑fold higher theoretical partition coefficient, which can enhance membrane permeability and intracellular target engagement in whole‑cell assays .
| Evidence Dimension | Predicted lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP ≈ 2.92 |
| Comparator Or Baseline | Phenylsulfonyl analog ALogP ≈ 2.35 |
| Quantified Difference | ΔALogP = +0.57 (≈3.7‑fold higher theoretical partition coefficient) |
| Conditions | ACD/Labs Percepta PhysChem Module (ChemSpider) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane diffusion and cellular potency, making the tosyl derivative a preferable starting point for phenotypic screening over the less lipophilic phenyl analog.
